Chlorohyssopifolin E

Description

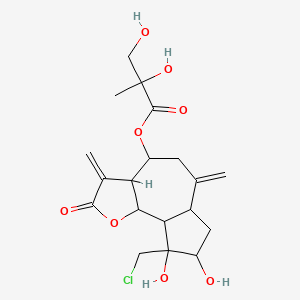

Structure

2D Structure

Properties

CAS No. |

54278-80-7 |

|---|---|

Molecular Formula |

C19H25ClO8 |

Molecular Weight |

416.8 g/mol |

IUPAC Name |

[9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2,3-dihydroxy-2-methylpropanoate |

InChI |

InChI=1S/C19H25ClO8/c1-8-4-11(27-17(24)18(3,25)7-21)13-9(2)16(23)28-15(13)14-10(8)5-12(22)19(14,26)6-20/h10-15,21-22,25-26H,1-2,4-7H2,3H3 |

InChI Key |

MMJRTQVKSDYEAG-UHFFFAOYSA-N |

SMILES |

CC(CO)(C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CCl)O)O)O |

Canonical SMILES |

CC(CO)(C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CCl)O)O)O |

Synonyms |

chlorohyssopifolin E |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Sourcing of Chlorohyssopifolin E

Botanical Origin and Distribution within the Genus Centaurea (Asteraceae Family)

Chlorohyssopifolin E, along with its related chlorinated guaianolides (Chlorohyssopifolins A, B, C, and D), has been specifically isolated from Centaurea hyssopifolia Vahl researchgate.net. This plant is a member of the genus Centaurea, which is one of the largest genera in the Asteraceae (sunflower or daisy) family nih.gov. The genus Centaurea is exceptionally rich in sesquiterpene lactones, with guaianolides being the most abundant and widely distributed type nih.gov.

Centaurea hyssopifolia is an endemic species with a highly restricted geographical range. It is native to the central region of Spain, where it is characteristically found in the gypsiferous (gypsum-rich) zones of the Alcarria and La Sagra regions wikipedia.org. The plant is adapted to grow in the unique conditions of gypsum steppes, colonizing soils with hard crusts as well as crystalline gypsum and marls wikipedia.org.

While this compound is specifically sourced from C. hyssopifolia, other closely related chlorinated guaianolides have been identified in a variety of Centaurea species, indicating a broader distribution of this chemical subclass within the genus.

Table 1: Botanical Sources of Chlorinated Guaianolides in the Genus Centaurea

| Compound | Botanical Source(s) | Reference(s) |

|---|---|---|

| This compound | Centaurea hyssopifolia | researchgate.net |

| Chlorohyssopifolin A | Centaurea hyssopifolia, Centaurea sinaica, Centaurea bella, Centaurea aegyptiaca | researchgate.netqu.edu.qa |

| Chlorohyssopifolin B | Centaurea hyssopifolia, Centaurea linifolia, Centaurothamnus maximus | researchgate.netnih.govtdl.org |

| Chlorohyssopifolin C | Centaurea hyssopifolia, Centaurea bella, Centaurea carthelinica | researchgate.net |

| Chlorohyssopifolin D | Centaurea hyssopifolia, Centaurea linifolia | researchgate.net |

Ethnobotanical Significance of this compound-Containing Plants

There is no specific documented ethnobotanical or traditional medicinal use for Centaurea hyssopifolia, the direct botanical source of this compound. However, the genus Centaurea has significant importance in the folk medicine of various cultures, primarily due to its rich content of bioactive compounds like sesquiterpene lactones and flavonoids nih.govmdpi.com.

Many species within the genus have been traditionally used as antipyretic, anti-inflammatory, antibacterial, and antiproliferative agents mdpi.com. For instance, the fresh flowers of Centaurea solstitialis are used in Turkish folk medicine for the treatment of peptic ulcers nih.gov. The documented traditional uses of various Centaurea species provide a context for the potential bioactivity of the compounds they contain, including chlorinated guaianolides.

Table 2: Ethnobotanical Uses of Selected Centaurea Species

| Species | Traditional Use(s) | Region(s) of Use | Reference(s) |

|---|---|---|---|

| Centaurea solstitialis | Treatment of peptic ulcers | Turkey | nih.gov |

| Various Centaurea spp. | Antipyretic, antibacterial, anti-inflammatory | General Ethnomedicine | mdpi.com |

| Various Centaurea spp. | Antidiabetic, antidiarrheal, antirheumatic | Turkey | nih.gov |

Isolation Methodologies for this compound from Plant Biomass

The isolation of this compound and related sesquiterpene lactones from the plant biomass of Centaurea species is a multi-step process involving initial solvent extraction followed by meticulous chromatographic separation and purification.

The primary step in isolating this compound is the extraction of metabolites from the dried and powdered aerial parts of the plant. This process typically begins with maceration in a hydroalcoholic solvent, followed by liquid-liquid partitioning to separate compounds based on their polarity.

The moderately polar fractions, particularly the chloroform (B151607) or dichloromethane (B109758) extracts, are typically enriched with sesquiterpene lactones like this compound nih.govmdpi.commdpi.com.

Table 3: General Protocol for Solvent-Based Extraction of Guaianolides from Centaurea

| Step | Procedure | Purpose | Reference(s) |

|---|---|---|---|

| 1. Maceration | Air-dried and powdered plant material is soaked in a hydroalcoholic solution (e.g., 80% Methanol (B129727)/Water) at room temperature for an extended period (e.g., 48 hours). | To create a crude extract containing a wide range of plant metabolites. | mdpi.com |

| 2. Filtration & Evaporation | The mixture is filtered, and the organic solvent (methanol) is removed under reduced pressure. | To concentrate the crude extract. | mdpi.com |

| 3. Suspension | The resulting residue is suspended in water. | To prepare the extract for solvent partitioning. | mdpi.com |

| 4. Liquid-Liquid Partitioning | The aqueous suspension is successively extracted with organic solvents of increasing polarity, such as n-hexane, chloroform (or dichloromethane), and ethyl acetate (B1210297). | To separate compounds based on polarity. Non-polar compounds are removed in the n-hexane fraction, while sesquiterpene lactones are concentrated in the chloroform/dichloromethane and ethyl acetate fractions. | nih.govmdpi.commdpi.com |

| 5. Concentration | Each organic phase is collected and concentrated to yield the respective fractions for further purification. | To obtain the final, partitioned extracts. | nih.govmdpi.com |

Following solvent extraction, the enriched fractions undergo several stages of chromatography to isolate the pure compound.

Column Chromatography (CC): The chloroform or dichloromethane fraction is first subjected to column chromatography, typically using silica (B1680970) gel as the stationary phase mdpi.com. The column is eluted with a solvent gradient of increasing polarity, for example, starting with a non-polar solvent like hexane (B92381) or petroleum ether and gradually introducing a more polar solvent like ethyl acetate or methanol. This process separates the complex extract into numerous simpler fractions based on the differential adsorption of the components to the silica gel nih.govresearchgate.net.

High-Performance Liquid Chromatography (HPLC): The fractions obtained from column chromatography that contain the target compounds are further purified using preparative or semi-preparative HPLC. This technique offers higher resolution for separating structurally similar compounds. A common method involves using a reversed-phase (RP-18) column with an isocratic or gradient mobile phase, often consisting of acetonitrile (B52724) and water or methanol and water nih.govnih.gov. The eluting compounds are monitored by a UV detector, allowing for the collection of the pure this compound.

Table 4: Chromatographic Purification Strategy for this compound and Related Compounds

| Stage | Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose | Reference(s) |

|---|---|---|---|---|---|

| 1. Initial Fractionation | Column Chromatography (CC) | Silica Gel | Gradient system (e.g., Hexane -> Ethyl Acetate -> Methanol) | To separate the crude solvent extract into simpler fractions. | mdpi.comnih.gov |

| 2. Final Purification | High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C18 (RP-18) | Isocratic or gradient system (e.g., Acetonitrile/Water or Methanol/Water) | To isolate the pure compound from the enriched fractions obtained via CC. | nih.govnih.gov |

Mentioned Compounds

Table 5: List of Compounds Mentioned in the Article

| Compound Name |

|---|

| 13-acetyl solstitialin A |

| Acetonitrile |

| Cnicin |

| Chlorojanerin |

| Chlorohyssopifolin A |

| Chlorohyssopifolin B |

| Chlorohyssopifolin C |

| Chlorohyssopifolin D |

| This compound |

| Chloroform |

| Dichloromethane |

| Ethanol |

| Ethyl acetate |

| Hexane |

| Isocnicin |

| Methanol |

| n-Butanol |

| n-Hexane |

| Salonitenolide |

Structural Elucidation and Characterization of Chlorohyssopifolin E

Advanced Spectroscopic Analyses for Structural Determination

The definitive structure of Chlorohyssopifolin E was established through the synergistic application of several powerful analytical methods. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous determination of its constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the structure of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in the molecule.

The ¹H-NMR spectrum of this compound, like its analogs Chlorohyssopifolin A, B, C, and D, displays characteristic signals that define the guaianolide skeleton. Key resonances include those for the exocyclic methylene protons of the γ-lactone ring, methine protons on the seven- and five-membered rings, and methyl groups. The chemical shifts (δ) and coupling constants (J) are instrumental in assigning the relative positions of these protons. For instance, the signals for the C-13 methylene protons typically appear as doublets at distinct chemical shifts, a hallmark of the α-methylene-γ-lactone moiety.

Interactive Table: ¹H-NMR Spectroscopic Data for this compound and Related Compounds

| Proton | Chlorohyssopifolin B (δ ppm, J in Hz) | Chlorohyssopifolin D (δ ppm, J in Hz) | This compound (δ ppm, J in Hz) |

| H-1 | 2.95 (t, 10) | 2.95 (t, 10) | 3.00 (t, 10) |

| H-2 | 2.20 (m) | 2.20 (m) | 2.20 (m) |

| H-3 | 4.80 (d, 3) | 4.80 (d, 3) | 4.80 (d, 3) |

| H-5 | 2.65 (dd, 10, 8) | 2.65 (dd, 10, 8) | 2.70 (dd, 10, 8) |

| H-6 | 4.25 (t, 10) | 4.25 (t, 10) | 4.25 (t, 10) |

| H-7 | 3.20 (m) | 3.20 (m) | 3.20 (m) |

| H-8 | 5.30 (d, 4) | 5.30 (d, 4) | 5.30 (d, 4) |

| H-9 | 2.70 (m) | 2.70 (m) | 2.70 (m) |

| H-13a | 6.25 (d, 3) | 6.25 (d, 3) | 6.25 (d, 3) |

| H-13b | 5.60 (d, 3) | 5.60 (d, 3) | 5.60 (d, 3) |

| H-14 | 1.80 (s) | 1.80 (s) | 1.80 (s) |

| H-15 | 1.10 (s) | 1.10 (s) | 1.10 (s) |

| Ester H | 4.00/3.75 (d, 11), 1.55 (s) | 4.00/3.75 (d, 11), 1.55 (s) | 4.00/3.75 (d, 11), 1.55 (s) |

Data adapted from González, A. G., et al. (1978). Canadian Journal of Chemistry, 56(4), 491-494.

Mass spectrometry provides the molecular weight and elemental formula of a compound by measuring its mass-to-charge ratio (m/z). For this compound, mass spectrometry is critical for confirming its molecular formula, C19H23ClO7, and thus its molecular weight. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern in the mass spectrum, where two peaks appear for the molecular ion [M]+ and fragment ions containing chlorine, with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation patterns observed in the mass spectrum offer additional structural clues. Common fragmentation pathways for guaianolide lactones include the loss of water (H₂O), the ester side chain, and cleavage of the lactone ring, helping to corroborate the structure determined by NMR.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of key functional groups.

A strong absorption band is typically observed around 1760 cm⁻¹, which is indicative of the carbonyl group (C=O) in the γ-lactone ring. The presence of hydroxyl (-OH) groups is confirmed by a broad absorption band in the region of 3400-3500 cm⁻¹. Absorptions corresponding to carbon-carbon double bonds (C=C) of the exocyclic methylene groups and the five-membered ring appear around 1640-1670 cm⁻¹. These data provide rapid confirmation of the principal functional groups within the molecule.

While X-ray crystallography provides the most definitive three-dimensional structure of a molecule, obtaining suitable crystals can be challenging. Although a crystal structure for this compound itself has not been reported, X-ray analysis of closely related sesquiterpene lactones has been crucial for establishing the absolute configuration of the entire class of compounds. By comparing spectroscopic data and chemical correlations with compounds whose absolute stereochemistry has been determined by X-ray crystallography, the absolute configuration of this compound can be confidently assigned.

Stereochemical Assignment and Conformational Analysis

The biological activity of natural products is often intrinsically linked to their specific three-dimensional arrangement, making stereochemical assignment a critical aspect of structural elucidation. This compound possesses multiple stereocenters, and its relative and absolute stereochemistry has been determined through detailed analysis of NMR data and by chemical correlation with related compounds.

The coupling constants (J values) between protons in the ¹H-NMR spectrum are particularly informative for determining the relative stereochemistry. For example, the magnitude of the coupling between H-5 and H-6, and between H-6 and H-7, helps to define the geometry of the ring junctions and the orientation of substituents on the guaianolide skeleton. Nuclear Overhauser Effect (NOE) experiments, which detect through-space proximity of protons, would further be used to confirm the spatial relationships between different parts of the molecule, solidifying the stereochemical assignments.

Biosynthesis of Chlorohyssopifolin E

General Sesquiterpene Lactone Biosynthetic Pathways

The biosynthesis of sesquiterpene lactones, including guaianolides, commences with the universal five-carbon (C5) isoprenoid building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, found in plastids metabolomicsworkbench.org.

IPP and DMAPP undergo sequential condensation reactions to form longer prenyl pyrophosphates. Specifically, one molecule of DMAPP condenses with two molecules of IPP to yield the fifteen-carbon (C15) intermediate, farnesyl pyrophosphate (FPP) metabolomicsworkbench.org. FPP serves as the common precursor for all sesquiterpenes, a vast group of natural products.

The initial committed step in sesquiterpene biosynthesis involves the cyclization of FPP, catalyzed by a class of enzymes known as sesquiterpene synthases (also referred to as sesquiterpene cyclases). For the majority of sesquiterpene lactones, including guaianolides, germacrene A is a crucial intermediate formed through the action of germacrene A synthase (GAS) metabolomicsworkbench.org. Following the formation of the sesquiterpene hydrocarbon skeleton, a series of oxidative modifications and subsequent lactone ring formation steps occur, leading to the diverse array of sesquiterpene lactones metabolomicsworkbench.org.

Specific Enzymatic Steps in Guaianolide Biosynthesis

Guaianolides are characterized by a fused five-membered and seven-membered ring system, often bearing an α-methylene-γ-lactone moiety. Their biosynthesis follows the general sesquiterpene pathway, with specific enzymatic steps defining their unique structural features.

The pathway begins with the cyclization of farnesyl pyrophosphate (FPP) to (+)-germacrene A, a reaction catalyzed by germacrene A synthase (GAS). Subsequently, (+)-germacrene A undergoes a three-step oxidation process, mediated by cytochrome P450 germacrene A oxidase (GAO), to yield germacrene A acid (GAA). GAA is recognized as a pivotal intermediate in the biosynthesis of many sesquiterpene lactones within the Asteraceae family.

Further enzymatic modifications of GAA lead to the formation of specific guaianolide skeletons. This often involves hydroxylation at various carbon positions, such as C6 or C8, followed by spontaneous or enzyme-catalyzed lactonization. For instance, 6α-hydroxy-GAA can spontaneously lactonize to form costunolide (B1669451), a key intermediate that serves as a branching point precursor for the biosynthesis of germacranolides, eudesmanolides, and guaianolides. The formation of guaianolides from costunolide is hypothesized to involve epoxidation and subsequent intramolecular rearrangement. Guaianolides found in Asteraceae typically exhibit a characteristic 6α, 8β lactone ring conformation, distinguishing them from those found in other plant families like Apiaceae.

Mechanisms of Halogenation in Natural Product Biosynthesis (e.g., Flavin-dependent halogenases)

Halogenation, the enzymatic incorporation of halogen atoms (such as chlorine, bromine, or iodine) into organic molecules, is a common and important tailoring step in the biosynthesis of thousands of natural products, influencing their biological activities. Chlorohyssopifolin E, being a chlorinated guaianolide, acquires its chlorine atom through such a process.

Among the various classes of halogenating enzymes, flavin-dependent halogenases (FDHs) are particularly well-studied for their role in site-selective halogenation of diverse substrates. FDHs operate by utilizing reduced flavin adenine (B156593) dinucleotide (FADH2) and molecular oxygen (O2). This reaction leads to the formation of a highly reactive intermediate, hypohalous acid (HOX, e.g., HOCl for chlorination), within the enzyme's active site.

The hypohalous acid then acts as an electrophilic halogenating species, reacting with the specific carbon atom of the substrate. A conserved lysine (B10760008) residue within the active site of FDHs is often implicated in guiding the hypohalous acid and facilitating the electrophilic halogenation reaction. In the context of this compound, it is understood that a specific FDH or a similar halogenase enzyme would catalyze the introduction of the chlorine atom at a defined position on the guaianolide skeleton, contributing to its unique chemical structure and properties. These halogenation events are typically late-stage modifications in the biosynthetic pathway, fine-tuning the final natural product structure.

Precursor Incorporation Studies

Precursor incorporation studies are a powerful experimental approach used to elucidate the specific steps and intermediates within a biosynthetic pathway. This technique involves feeding isotopically labeled precursors (e.g., with 13C or 2H) to an organism and then analyzing the labeling pattern in the isolated natural product to trace the origin of its atoms. Such studies have been instrumental in confirming the mevalonate-FPP-germacradiene pathway for various guaianolide-type sesquiterpene lactones. For instance, feeding experiments with isotopically labeled acetate (B1210297) and mevalonate have confirmed their incorporation into guaianolides like 8-deoxylactucin (B1214627) and 11(S),13-dihydrolactucin-8-O-acetate. Similarly, for other halogenated natural products, precursor incorporation studies have successfully identified the origin of the halogenated moieties.

While the general biosynthetic framework for sesquiterpene lactones and guaianolides is well-established, and the mechanisms of enzymatic halogenation are understood, direct precursor incorporation studies specifically detailing the biosynthesis of this compound are not explicitly available in the current literature. However, based on the established pathways for related chlorinated guaianolides found in plants like Centaurea maximus, it is inferred that the biosynthesis of this compound would follow a similar route, with the chlorine atom being introduced at a specific stage by a dedicated halogenase enzyme. Future research involving targeted isotopic labeling could provide precise details on the incorporation of precursors, including the chlorine atom, into the this compound scaffold.

Chemical Synthesis and Derivatization of Chlorohyssopifolin E

Total Synthesis Strategies for Chlorinated Guaianolides

The total synthesis of guaianolides, including their chlorinated variants, is a challenging endeavor due to their multiple chiral centers, fused ring systems, and often sensitive functional groups researchgate.netnih.govacs.orgd-nb.info. Despite these complexities, significant progress has been made in developing methodologies for their construction. Total synthesis approaches often involve the de novo construction of the guaianolide skeleton from simpler, readily available starting materials.

One common strategy involves the use of chiral pool starting materials, such as (+)-carvone, to establish the initial stereochemistry nih.govacs.orgthebarriaultlab.comnih.gov. For instance, a gram-scale total synthesis of (+)-mikanokryptin, an 8,12-guaianolide, commenced with the allylic chlorination of the isopropenyl group of carvone (B1668592) using SO₂Cl₂ and Na₂CO₃, followed by Luche reduction thebarriaultlab.comnih.gov. This one-pot procedure yielded chloro-substituted cis-carveol reliably on a 30-gram scale thebarriaultlab.comnih.gov. Subsequent steps involved silylation and chemoselective ozonolysis thebarriaultlab.comnih.gov. Another approach to guaianolide skeletons from carvone involved a four-step sequence including reductive alkylation, mesylation, dehydration, and allylic chlorination with Ca(OCl)₂ acs.org. These examples highlight the early introduction of chlorine atoms into the synthetic pathway, often through allylic chlorination reactions, which are crucial for building the chlorinated guaianolide framework.

The construction of the seven-membered ring (B ring) in guaianolides can be achieved through various methods, including radical cyclization or ring-closing metathesis (RCM) d-nb.info. Metal-mediated allylation protocols have also been explored for constructing the 5,7,5-fused guaianolide lactone system, with indium-mediated conditions proving effective for chemoselective activation and addition to aldehyde moieties nih.govnih.gov.

Semi-Synthetic Approaches from Related Natural Precursors

Semi-synthetic strategies offer an alternative to total synthesis, leveraging the structural complexity already present in naturally occurring precursors to access target compounds or their derivatives. This approach often involves fewer steps and can be more efficient for obtaining structurally advanced molecules.

A classical semi-synthesis strategy for guaianolides involves the transformation of naturally occurring α-santonin. This eudesmanolide, with its 6-6-5 fused ring system, can undergo photochemical rearrangement to produce a 5-7-5 ring system characteristic of guaianolides d-nb.inforesearchgate.net. This method has been particularly useful for accessing Asteraceae members due to the absolute configuration of natural (–)-α-santonin nih.gov.

Another important natural precursor is costunolide (B1669451), a germacranolide. Costunolide is considered a branching point precursor for producing various sesquiterpene lactones, including germacranolides, eudesmanolides, and guaianolides, through enzymatic and non-enzymatic modifications mdpi.com. While specific semi-synthetic routes to Chlorohyssopifolin E from these precursors are not explicitly detailed in the provided search results, the general principle of modifying existing natural guaianolide or related sesquiterpene lactone scaffolds is a viable pathway for obtaining chlorinated derivatives. The halogenation of guaianolides in plants, such as those from the genus Centaurea (which produces chlorohyssopifolins), is proposed to be performed by flavin-dependent halogenases acting on previously introduced hydroxyl groups royalsocietypublishing.org. This biological precedent suggests potential avenues for biomimetic or enzyme-assisted semi-synthesis.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of natural products like this compound are crucial for understanding their structure-activity relationships (SAR) and for developing new compounds with modified or enhanced properties. The structural features of guaianolides, particularly the α-methylene-γ-lactone, are often considered essential for their biological activities researchgate.netd-nb.inforesearchgate.netcapes.gov.br. The presence of a chlorinated atom can further intensify these activities researchgate.netcapes.gov.br.

Derivatization strategies typically involve modifying existing functional groups or introducing new ones onto the core guaianolide scaffold. For this compound, which possesses a chlorine atom, studies on its structural activity relationships have shown that replacing the chlorohydrin group with a diol group at C-8 can reduce cytotoxicity . This finding suggests that modifications around the C-8 position and the nature of the halogenation are key areas for analogue design.

The synthesis of various heteroatom-containing sesquiterpene lactones, including chlorine-containing derivatives, has been achieved through directed synthesis researchgate.net. This indicates that specific chemical reactions can be employed to introduce or modify chlorine atoms within the guaianolide structure. The general approach of modifying natural products is a common and fruitful strategy in medicinal chemistry to obtain novel therapeutic agents researchgate.net.

Regioselective and Stereoselective Functionalization

Regioselectivity and stereoselectivity are paramount in the synthesis of complex natural products like this compound, given their multiple chiral centers and the need to control the formation of specific isomers. Guaianolides often exhibit a wide array of stereochemical permutations, making their synthesis challenging nih.govthebarriaultlab.com.

Key steps in guaianolide synthesis often involve reactions that ensure precise control over the position and configuration of newly introduced functionalities. For instance, allylic chlorination, as seen in the synthesis of chlorinated cis-carveol from carvone, demonstrates regioselective halogenation at the allylic position nih.govacs.orgthebarriaultlab.comnih.gov.

Stereoselective transformations are critical for establishing the correct absolute configuration of the guaianolide core. Examples include:

Metal-mediated allylation: Indium-mediated allylation conditions have been shown to be chemoselective and can influence diastereoselectivity, with the inclusion of water sometimes improving diastereoselectivity and reducing undesired lactone formation nih.govnih.gov.

Oxy-Cope/ene reaction cascade: A rationally designed elemanolide-type scaffold has been utilized in an oxy-Cope/ene cascade to achieve stereodivergent synthesis of both C1 epimers of 6,12-guaianolide lactone motifs acs.org. This cascade generates distinct conformers of an intermediate germacranolide, each leading to a specific C1 epimer, followed by highly stereoselective redox manipulations acs.org.

α'-Acyloxylation: A stereoselective α'-acyloxylation of an α,β-unsaturated ketone intermediate has been employed in the semi-synthesis of 2-acetoxytrilobolide, a penta- and hexaoxygenated guaianolide acs.org. This transformation allows for precise functionalization at a specific position with controlled stereochemistry.

Reductions: Stereoselective reduction of ketones to yield specific alcohol epimers has been performed using reagents like zinc borohydride (B1222165) acs.org.

These examples underscore the importance of carefully chosen reagents and reaction conditions to achieve the desired regiochemical and stereochemical outcomes in the synthesis and functionalization of chlorinated guaianolides.

Biological Activities and Preclinical Mechanistic Studies of Chlorohyssopifolin E

In Vitro Cytotoxicity and Antiproliferative Potency

Research into the cytotoxic effects of chlorinated guaiane-type sesquiterpene lactones, including Chlorohyssopifolin E, has been conducted against several human tumor cell lines. These studies typically assess the half-maximal inhibitory concentration (IC50) to quantify a compound's potency in inhibiting cell growth.

Evaluation against Human Leukemia Cell Lines (e.g., HL-60, U-937)

In evaluations against human leukemia cell lines, specifically HL-60 (acute myeloid leukemia) and U-937 (histiocytic lymphoma), this compound was identified as one of the less potent compounds among a series of chlorinated guaianolides. Its IC50 values for both HL-60 and U-937 cells were reported to be greater than 30 µM, indicating a relatively low cytotoxic effect in these models. Similar observations were made for a U-937 cell line overexpressing the anti-apoptotic Bcl-2 protein, where this compound also showed limited activity wikipedia.orgmetabolomicsworkbench.org.

Assessment in Human Melanoma Cell Lines (e.g., SK-MEL-1)

The assessment of this compound's activity extended to the human melanoma cell line SK-MEL-1. Consistent with the findings in leukemia cell lines, this compound demonstrated low potency against SK-MEL-1 cells, with an IC50 value exceeding 30 µM wikipedia.orgmetabolomicsworkbench.org.

Table 1: In Vitro Cytotoxicity of this compound against Human Leukemia and Melanoma Cell Lines

| Cell Line (Type) | IC50 (µM) | Reference |

| HL-60 (Acute Myeloid Leukemia) | > 30 | wikipedia.orgmetabolomicsworkbench.org |

| U-937 (Histiocytic Lymphoma) | > 30 | wikipedia.orgmetabolomicsworkbench.org |

| U-937/Bcl-2 (Histiocytic Lymphoma, Bcl-2 overexpressing) | > 30 | wikipedia.orgmetabolomicsworkbench.org |

| SK-MEL-1 (Melanoma) | > 30 | wikipedia.orgmetabolomicsworkbench.org |

Effects on Other Human Carcinoma Cell Lines (e.g., HeLa, SMMC-7721, MCF-7, HEP2, HEPG2)

Cellular Mechanisms of Action

Detailed preclinical mechanistic studies focusing solely on this compound's cellular mechanisms of action, including specific apoptosis induction pathways or modulation of cell cycle progression, were not found in the current literature search. While general mechanisms of apoptosis involving cytochrome c release, caspase activation, and PARP cleavage, and principles of cell cycle modulation are well-documented for various anti-cancer agents, specific research elucidating these pathways for this compound itself was not identified.

Structure Activity Relationship Sar Studies of Chlorohyssopifolin E and Its Analogues

Influence of Guaianolide Core Modifications on Bioactivity

No published research has specifically investigated the impact of modifying the guaianolide core of Chlorohyssopifolin E on its biological activity. The guaianolide skeleton, a common feature in many sesquiterpene lactones, is known to be a crucial determinant of bioactivity in other related compounds. However, without specific studies on this compound, any assumptions about how alterations to this core structure—such as changes in ring conformation or the introduction of unsaturation—would affect its efficacy are purely speculative.

Impact of Stereochemistry on Biological Efficacy

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is fundamental to its interaction with biological targets. mhmedical.com Natural products are typically biosynthesized as single enantiomers, and it is common for different stereoisomers of a compound to exhibit vastly different biological activities. nih.gov Nevertheless, there are no available studies that have explored the impact of the specific stereochemistry of this compound on its biological efficacy. Research comparing the activity of naturally occurring this compound with its synthetic stereoisomers would be necessary to understand the importance of its chiral centers for its biological function.

Computational Chemistry Approaches for SAR Analysis

Computational chemistry and molecular modeling are powerful tools for predicting and explaining the SAR of bioactive molecules. uni-bonn.denih.govresearchgate.net Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and density functional theory (DFT) calculations could provide valuable insights into the pharmacophore of this compound and guide the design of more potent and selective analogues. sapub.org However, a review of the current literature indicates that no such computational studies have been performed on this compound.

Advanced Analytical and Bioanalytical Methodologies for Chlorohyssopifolin E

High-Resolution Mass Spectrometry for Metabolomics and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of novel natural products. For a compound like Chlorohyssopifolin E, HRMS would be crucial for determining its elemental composition with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula, which is a fundamental first step in structural elucidation. This high mass accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

In the context of metabolomics, HRMS, often coupled with liquid chromatography (LC-HRMS), would enable the untargeted or targeted analysis of this compound within a complex biological extract. This would allow researchers to study its biosynthesis, degradation, and interaction with other metabolites within an organism. Tandem mass spectrometry (MS/MS) experiments on an HRMS instrument would involve isolating the ion corresponding to this compound and fragmenting it to produce a characteristic fragmentation pattern. This pattern provides vital clues about the compound's substructures, which are then pieced together to propose a final structure.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Hypothetical Value | Information Gained |

| Measured m/z | 527.2345 [M+H]⁺ | Provides the experimental mass of the protonated molecule. |

| Calculated Mass | 526.2278 | The neutral monoisotopic mass of the proposed molecule. |

| Mass Accuracy | 1.2 ppm | Indicates the closeness of the measured mass to the theoretical mass. |

| Proposed Formula | C₂₉H₃₄O₈ | The most likely elemental composition based on the accurate mass. |

| Key MS/MS Fragments | m/z 409.1756, 321.1234 | Suggests specific losses of functional groups (e.g., loss of a sugar moiety or a side chain), aiding in structural confirmation. |

Note: The data in this table is purely illustrative and does not represent actual experimental results for this compound.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules. For a complex molecule like this compound, a suite of advanced 1D and 2D NMR experiments would be required. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule.

Advanced 2D NMR techniques are essential for assembling the complete structure. For instance, Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically on adjacent carbons). Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) is crucial as it shows correlations between protons and carbons over two to three bonds, allowing the connection of different molecular fragments. The Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. When analyzing complex mixtures, techniques like Diffusion Ordered Spectroscopy (DOSY) can be used to separate the NMR signals of different components based on their diffusion rates.

Coupled Chromatographic Techniques for Detection and Quantification (e.g., LC-MS/MS, GC-MS)

Coupled chromatographic techniques are fundamental for the isolation, detection, and quantification of specific compounds within a complex matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that would be ideal for analyzing this compound, especially if it is present in low concentrations. The liquid chromatography step separates the components of a mixture, and the tandem mass spectrometry provides structural information and quantification. For quantification, a method like Multiple Reaction Monitoring (MRM) would be developed, where specific precursor-to-product ion transitions for this compound are monitored, providing high specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. If this compound itself is not volatile, it could potentially be derivatized to make it amenable to GC-MS analysis. GC-MS provides excellent chromatographic resolution and, with mass spectrometry detection, can provide valuable structural information based on electron ionization fragmentation patterns.

Table 2: Hypothetical Chromatographic Parameters for this compound Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Hypothetical Retention Time |

| LC-MS/MS | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid | Triple Quadrupole MS | 8.5 minutes |

| GC-MS | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) | Helium | Quadrupole MS | 15.2 minutes (after derivatization) |

Note: The data in this table is purely illustrative and does not represent actual experimental results for this compound.

Bioassay-Guided Fractionation and High-Throughput Screening Platforms

Bioassay-Guided Fractionation: This is a classic strategy in natural product discovery to isolate biologically active compounds. The process would begin with a crude extract containing this compound being tested for a specific biological activity (e.g., anticancer, antimicrobial, anti-inflammatory). If the crude extract is active, it is then subjected to a series of chromatographic separation steps (fractionation). Each resulting fraction is tested for the same biological activity. The most active fractions are then further separated, and the process is repeated until a pure, active compound—in this case, hypothetically this compound—is isolated. This approach ensures that the chemical isolation efforts are focused on compounds with interesting biological properties.

High-Throughput Screening (HTS): HTS platforms would allow for the rapid screening of this compound against a large number of biological targets to uncover its potential therapeutic applications. Miniaturized assays are used to test the compound's effect on various enzymes, receptors, or cell lines in a highly automated fashion. A positive "hit" in an HTS campaign would then be followed by more detailed studies to confirm the activity and elucidate the mechanism of action. This approach can quickly profile the bioactivity of a new compound like this compound and identify potential leads for drug development.

Future Research Trajectories and Preclinical Development Potential of Chlorohyssopifolin E

Complete Elucidation of the Biosynthetic Pathway and Regulation

The biosynthesis of chlorinated sesquiterpene lactones, including chlorohyssopifolins, in Centaurea species is a complex process. Halogenation, a common modification in guaianolides, is proposed to be carried out by flavin-dependent halogenases, specifically FADH2-dependent halogenases, acting on a hydroxyl group previously introduced by a hydroxylase. A deeper understanding of the complete biosynthetic pathway of Chlorohyssopifolin E, including all enzymatic steps and intermediate compounds, is crucial. This would involve:

Enzyme Identification and Characterization: Isolating and characterizing the specific enzymes involved in each step of the pathway, particularly the halogenases and hydroxylases responsible for the unique chlorination and hydroxylation patterns.

Gene Expression and Regulation: Investigating the genes encoding these enzymes and the regulatory mechanisms that control their expression in Centaurea plants. This could involve transcriptomic and proteomic studies under various environmental conditions or developmental stages.

Metabolic Engineering Potential: With a complete understanding of the pathway, there could be potential for metabolic engineering of host plants or microorganisms to enhance the production of this compound or its precursors, offering a sustainable source for further research and potential development.

Development of Scalable and Sustainable Synthetic Methodologies

Currently, this compound is primarily isolated from natural plant sources. While natural extraction is valuable for initial discovery and characterization, it may not be scalable or sustainable for large-scale production, especially if future preclinical or clinical development requires significant quantities. Therefore, developing efficient synthetic methodologies is a critical future trajectory:

Total Synthesis Approaches: Exploring novel total synthesis routes for this compound, focusing on stereoselective and regioselective control over the complex guaianolide skeleton and the introduction of the chlorine and diol functionalities.

Semi-synthesis from Precursors: Investigating semi-synthetic approaches using readily available natural precursors or simpler synthetic intermediates, which could offer a more efficient and cost-effective pathway to the compound.

Green Chemistry Principles: Prioritizing the development of synthetic methods that adhere to green chemistry principles, minimizing waste, using renewable reagents, and reducing energy consumption to ensure sustainability. This could involve exploring biocatalytic or photocatalytic approaches.

Expanded Preclinical Pharmacological Profiling and Target Identification

While initial studies have indicated lower cytotoxicity for this compound compared to some analogues, a comprehensive pharmacological profiling is essential to uncover its full spectrum of biological activities.

Broader Spectrum of In Vitro Assays: Expanding in vitro testing beyond cancer cell lines to include other disease areas where sesquiterpene lactones have shown promise, such as anti-inflammatory, antimicrobial, antiviral, or immunomodulatory activities.

Target Identification and Mechanism of Action: Employing advanced biochemical and cellular techniques (e.g., chemoproteomics, CRISPR-Cas9 screening, phenotypic screening with target deconvolution) to precisely identify the molecular targets of this compound. Understanding its specific binding partners and downstream signaling pathways is crucial for rational drug design.

Comparative Profiling: Directly comparing the pharmacological profile and target engagement of this compound with its more cytotoxic chlorinated analogues (e.g., Chlorohyssopifolin A, C, D) to understand the structural basis for their differential activities. This could reveal unique therapeutic windows or applications for this compound.

Investigation of Synergistic Effects with Established Therapeutic Agents

Given its natural origin and potential for diverse biological activities, exploring synergistic effects of this compound with existing therapeutic agents is a promising avenue.

Combination Therapy Studies: Designing in vitro and potentially in vivo studies to evaluate the efficacy of this compound in combination with established drugs, particularly in areas like oncology or infectious diseases. This could involve assessing improved efficacy, reduced toxicity of the established drug, or overcoming drug resistance.

Mechanism of Synergy: Investigating the molecular mechanisms underlying any observed synergistic effects, which could involve modulating drug uptake, enhancing apoptosis pathways, inhibiting resistance mechanisms, or targeting parallel pathways.

Drug Repurposing: Identifying existing drugs that could be synergistically combined with this compound, potentially leading to new therapeutic strategies.

Exploration of Derivatization for Enhanced Efficacy and Mechanistic Insight

The structural differences between this compound and its more active analogues, particularly the diol group at C-8, suggest that chemical modification could significantly alter its biological profile.

Structure-Activity Relationship (SAR) Studies: Conducting systematic derivatization of this compound, focusing on modifications around the diol group at C-8 and other functional groups, to establish detailed SARs. This would involve synthesizing a library of analogues and evaluating their biological activities.

Pro-drug Design: Developing pro-drug strategies to improve the bioavailability, stability, or target specificity of this compound.

Mechanism-Based Derivatization: Designing derivatives specifically aimed at enhancing interaction with identified molecular targets or modulating specific signaling pathways, based on mechanistic insights gained from pharmacological profiling.

Chemotaxonomic Significance in Centaurea Species Differentiation

This compound, along with other sesquiterpene lactones, has been isolated from various Centaurea species. The distribution of specific secondary metabolites can serve as valuable chemotaxonomic markers for differentiating between closely related plant species or populations.

Metabolomic Profiling of Centaurea Species: Conducting comprehensive metabolomic studies across a wide range of Centaurea species and populations to map the distribution of this compound and other sesquiterpene lactones.

Correlation with Genetic Data: Integrating chemotaxonomic data with genetic and phylogenetic analyses to establish robust correlations between chemical profiles and evolutionary relationships within the Centaurea genus.

Ecological and Evolutionary Implications: Investigating the ecological and evolutionary factors that drive the production and diversification of chlorinated sesquiterpene lactones in Centaurea, potentially revealing insights into plant defense mechanisms or adaptation to specific environments.

Q & A

Q. How can researchers address ethical and data-protection challenges in clinical studies involving this compound derivatives?

- Methodological Answer : Implement GDPR-compliant anonymization protocols for patient data. Conduct a Data Protection Impact Assessment (DPIA) and ensure informed consent forms specify data-sharing scope. Use secure databases (e.g., REDCap) with access logs .

Key Methodological Considerations from Evidence

- Experimental Reproducibility : Document procedures in sufficient detail, including instrument parameters and raw data archiving .

- Theoretical Frameworks : Link hypotheses to established theories (e.g., structure-activity relationships) to guide experimental design .

- Error Analysis : Quantify uncertainties in spectroscopic data (e.g., NMR signal-to-noise ratios) and statistical models (e.g., p-value adjustments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.